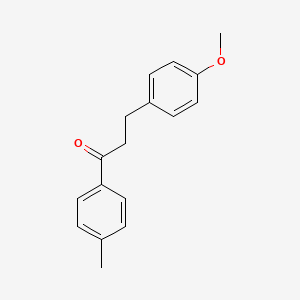

3-(4-Methoxyphenyl)-4'-methylpropiophenone

Description

Contextualization of Aryl Ketones in Modern Chemical Synthesis

Aryl ketones, which are characterized by a carbonyl group attached to an aromatic ring and an alkyl or aryl group, are fundamental building blocks in modern organic chemistry. fiveable.me Their versatile reactivity makes them valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, fragrances, and agrochemicals. fiveable.menumberanalytics.com The presence of the carbonyl group allows for a variety of chemical transformations, such as nucleophilic additions, reductions to alcohols, and condensations. fiveable.menumberanalytics.com

One of the most common methods for synthesizing aryl ketones is the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. fiveable.me This reaction and others like it provide chemists with reliable pathways to introduce the keto-functional group into aromatic systems, which is often a critical step in the construction of larger, more functionalized molecules. The stability and ease of handling of many aryl ketones also contribute to their widespread use in both industrial and academic laboratories. vensel.org

Academic Significance of Functionalized Propiophenone (B1677668) Structures in Organic Research

Propiophenone and its derivatives are a specific class of aryl alkyl ketones that have garnered considerable attention in organic research. The basic propiophenone structure consists of a benzene (B151609) ring attached to a propan-1-one chain. Functionalization, which involves the addition of various chemical groups to this core structure, can dramatically alter the molecule's physical and chemical properties, leading to a wide range of applications. chemicalbook.com

In the context of drug discovery and medicinal chemistry, functionalized propiophenone scaffolds are often explored for their potential biological activities. numberanalytics.com The addition of substituents can influence how the molecule interacts with biological targets, potentially leading to the development of new therapeutic agents. numberanalytics.comnih.gov For instance, substituted propiophenones are used as precursors in the synthesis of various pharmaceutical compounds. chemicalbook.comchemicalbook.com Researchers in materials science also investigate functionalized propiophenones for applications such as the development of photoinitiators for polymerization processes. chemicalbook.com The study of these structures contributes to a deeper understanding of structure-activity relationships and the development of novel synthetic methodologies. nih.gov

While extensive research on the specific compound 3-(4-Methoxyphenyl)-4'-methylpropiophenone is not widely available in public literature, its structure as a functionalized propiophenone derivative places it within this important class of molecules, suggesting its potential as an intermediate in various synthetic applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(19-2)11-6-14/h3-6,8-11H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZSMMAYABCIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542697 | |

| Record name | 3-(4-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41865-44-5 | |

| Record name | 3-(4-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Molecular Structure Through Advanced Spectroscopic Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust method for assessing the purity of 3-(4-Methoxyphenyl)-4'-methylpropiophenone and confirming its identity. In a typical analysis, the compound is volatilized and separated from impurities on a chromatographic column before entering the mass spectrometer. marshall.edu While a specific mass spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on its chemical structure and the known behavior of similar propiophenones.

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve alpha-cleavage relative to the carbonyl group, a characteristic process for ketones. This would result in the formation of two primary fragment ions: the 4-methylbenzoyl cation (m/z 119) and the 4-methoxyphenylethyl cation (m/z 135). Further fragmentation of the side chain could also occur. The presence and relative abundance of these fragments create a unique mass spectral fingerprint, allowing for definitive identification and differentiation from structural isomers. marshall.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, which is critical for determining its elemental composition. For this compound, with a molecular formula of C₁₇H₁₈O₂, the calculated exact mass is 254.1307 g/mol .

HRMS can measure this value to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula. policija.si This high level of precision helps to distinguish the target compound from other molecules that might have the same nominal mass but a different elemental composition. This technique is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule, providing information about its chromophores and conjugation system. The structure of this compound contains two primary chromophores: the 4-methylbenzoyl group and the 4-methoxyphenyl (B3050149) group.

The UV-Vis spectrum is expected to display absorptions corresponding to π → π* and n → π* electronic transitions. The intense absorption bands are typically associated with the π → π* transitions within the aromatic rings, while a weaker, lower-energy band corresponds to the n → π* transition of the carbonyl group's non-bonding electrons. sigmaaldrich.com

Data from the closely related unsaturated analogue, 3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one (a chalcone), shows a significant absorption maximum (λmax) due to its extended conjugated system that links the two aromatic rings through a propenone bridge. researchgate.netresearchgate.net In this compound, the saturation of the propenyl double bond disrupts this extended conjugation. Consequently, a hypsochromic (blue) shift to a shorter wavelength is expected for the main absorption band compared to its chalcone (B49325) counterpart. The spectrum will be dominated by the individual electronic contributions of the substituted benzoyl and phenyl chromophores.

UV-Vis Absorption Data for a Related Compound

| Compound Name | Solvent | λmax (nm) | Transition Type (Attribution) |

|---|

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions.

While the specific crystal structure for this compound has not been reported, analysis of the closely related chalcone, 3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, provides valuable insight into the likely molecular conformation and packing in the solid state. researchgate.net The study of this analogue reveals detailed information about the planarity of the molecule and the dihedral angles between the aromatic rings. researchgate.net Such analyses definitively establish the compound's connectivity and stereochemistry, offering an unambiguous structural proof. researchgate.netnih.gov

Crystallographic Data for 3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| Unit Cell Dimensions | |

| a (Å) | 15.7947 (10) researchgate.net |

| b (Å) | 6.2958 (4) researchgate.net |

| c (Å) | 12.2787 (8) researchgate.net |

| β (°) | 94.216 (2) researchgate.net |

| Volume (ų) | 1217.69 (14) researchgate.net |

| Z (Formula units/unit cell) | 4 researchgate.net |

This data illustrates the type of precise structural information obtained from X-ray crystallography, which is foundational for understanding structure-property relationships. researchgate.net

Computational Investigations into Reactivity and Electronic Properties

Quantum Chemical Approaches for Electronic Structure and Reactivity Analysis

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These approaches are fundamental in predicting molecular geometry, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For aromatic ketones, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict vibrational frequencies. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's lowest-energy state.

Table 1: Predicted Geometrical Parameters for Aromatic Ketone Moieties from DFT Calculations Note: This table presents typical values for moieties found in aromatic ketones, derived from computational studies on analogous structures, as direct experimental or computational data for 3-(4-Methoxyphenyl)-4'-methylpropiophenone is not readily available.

| Parameter | Bond | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | ~1.25 Å |

| C-C (aromatic) | ~1.40 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle (°) | C-C=O (carbonyl) | ~120° |

| C-O-C (methoxy) | ~118° |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. rsc.orgfrontiersin.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. rsc.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. rsc.org For aromatic ketones, the HOMO is typically localized on the electron-rich aromatic rings (especially the one bearing the electron-donating methoxy (B1213986) group), while the LUMO is often centered on the carbonyl group and the adjacent phenyl ring. Analysis of the HOMO-LUMO gap helps in understanding the electronic transitions and charge transfer possibilities within the molecule. mdpi.com

Table 2: Representative Frontier Orbital Energies for a Structurally Similar Chalcone (B49325) Data from a DFT study on (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, illustrating typical values for this class of compounds. mdpi.comosti.gov

| Parameter | Energy (eV) in Water |

|---|---|

| HOMO | -5.697 |

| LUMO | -1.950 |

| Energy Gap (ΔE) | 3.747 |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. nih.gov They are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an MEP map, different colors represent different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netscispace.com Green and yellow represent intermediate or neutral potential zones. researchgate.netscispace.com

For this compound, the MEP map would show a significant negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The oxygen of the methoxy group would also exhibit a negative potential. nih.gov Conversely, the hydrogen atoms on the aromatic rings and the carbonyl carbon atom would show a more positive potential (blue or light blue), indicating them as sites for potential nucleophilic interaction. researchgate.net These maps provide a clear visual guide to the molecule's reactive sites and intermolecular interaction patterns. scispace.com

Molecular Dynamics (MD) Simulations for Conformational and Solvation Dynamics

While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior.

Aromatic systems like this compound possess considerable flexibility due to rotation around single bonds, particularly the bonds connecting the phenyl rings to the central propyl chain. MD simulations are an effective tool for exploring the conformational landscape of such flexible molecules.

By simulating the molecule over a period of nanoseconds to microseconds, researchers can observe the various conformations it adopts. Analysis of the simulation trajectory, for instance by plotting the dihedral angles of the flexible bonds over time, can reveal the most populated and energetically favorable conformations. This information is crucial as the biological or chemical activity of a molecule can be highly dependent on its three-dimensional shape. For diaryl compounds, MD simulations can help determine the relative orientation of the aromatic rings and the flexibility of the linking chain.

The behavior of a molecule can be significantly influenced by its environment, especially the solvent. MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules (such as water or organic solvents) in the simulation box.

These simulations can model how solvent molecules arrange themselves around the solute, forming solvation shells. By calculating properties like the Radial Distribution Function (RDF), one can gain quantitative insight into the structure of the solvent around specific atoms of the solute, such as the carbonyl oxygen. This is especially important for understanding intermolecular interactions like hydrogen bonding between the ketone and protic solvents. MD simulations can also be used to calculate the free energy of solvation, which quantifies how favorably a molecule interacts with a particular solvent, providing insights that are critical for predicting solubility and partitioning behavior.

Theoretical Mechanistic Studies of Reactions Involving Ketone Derivatives

Computational chemistry serves as a powerful tool for dissecting the intricate mechanisms of reactions involving ketones. By modeling the potential energy surface, researchers can identify key intermediates and transition states, thereby mapping the most plausible reaction pathways.

A transition state represents a first-order saddle point on a potential energy surface, corresponding to the highest energy point along a reaction coordinate. ucsb.edu The characterization of these transient structures is crucial for understanding reaction kinetics and mechanisms. Computational methods, particularly Density Functional Theory (DFT), are widely employed to locate and optimize transition state geometries. chemrxiv.org For reactions involving ketone derivatives, such as aldol (B89426) condensations, cycloadditions, or nucleophilic attacks on the carbonyl carbon, identifying the transition state allows for the calculation of the activation energy barrier, which governs the reaction rate. escholarship.orgmdpi.com

The process often involves methods like the synchronous transit-guided quasi-Newton (QST2) approach, which uses the structures of the reactants and products to generate an initial guess for the transition state. ucsb.edu Once located, a frequency calculation is performed to verify the structure as a true transition state, which is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu For ketone derivatives, this could elucidate pathways for reactions such as C-C bond formation or rearrangements. mdpi.com For instance, in reactions analogous to the formation of chalcones, computational studies can map the pathway from the initial nucleophilic attack on the carbonyl group through to the final dehydrated product, characterizing each intermediate and transition state along the way. escholarship.org

| Method | Description | Application to Ketone Derivatives |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org | Calculating geometries and energies of reactants, products, and transition states in reactions like aldol condensation and cycloadditions. chemrxiv.orgmdpi.com |

| Synchronous Transit-Guided Quasi-Newton (QST2/QST3) | Algorithms used to locate transition states by generating an initial guess based on reactant and product structures. ucsb.edu | Finding transition states for nucleophilic substitution or addition reactions at the carbonyl group. |

| Frequency Analysis | Calculation of vibrational frequencies to characterize stationary points on the potential energy surface. ucsb.edu | Confirming a located structure is a transition state (one imaginary frequency) or a minimum (all real frequencies). |

Substituted ketones that possess an α-hydrogen atom can exist in equilibrium between two tautomeric forms: the keto form and the enol form. researchgate.net This keto-enol tautomerism is a fundamental concept in organic chemistry, and the position of the equilibrium is influenced by factors such as solvent, temperature, and molecular structure, including aromaticity. researchgate.netcomporgchem.com

Computational studies using DFT methods can accurately predict the relative stabilities of the keto and enol tautomers. orientjchem.org For many simple ketones, the keto form is significantly more stable due to the greater strength of the C=O double bond compared to the C=C double bond. orientjchem.org However, in certain structural contexts, such as β-dicarbonyl compounds or where enolization leads to a highly conjugated or aromatic system, the enol form can be more stable. researchgate.netnih.gov DFT calculations have been used to determine that for some fused aromatic systems, the diketone tautomer is more stable than the hydroquinone (phenol) form, which is contrary to simpler systems. nih.gov The energy barrier for the interconversion between the keto and enol forms can also be calculated by locating the transition state for the intramolecular proton transfer. orientjchem.org Studies on compounds like 3-phenyl-2,4-pentanedione have shown that the keto form is more stable, with the energy difference between the keto and enol forms being influenced by the solvent. orientjchem.org

| Compound System | Computational Method | Finding | Reference |

|---|---|---|---|

| 3-Phenyl-2,4-pentanedione | B3LYP/6-31+G(d) | The keto form is more stable than the enol form by 16.50-17.89 kcal/mol depending on the solvent. orientjchem.org | orientjchem.org |

| Acetylacetone | B3LYP/6-311G(d) | The enol form is predicted to be more stable in the gas phase, with a free energy change (ΔG) of -0.91 kcal/mol for the keto to enol transformation. researchgate.net | researchgate.net |

| Benzodifurantrione | B3LYP/6-311+G(2d,p) | The keto form is stabilized by an aromatic phenyl ring, while the enol form involves the loss of this aromaticity, influencing the equilibrium. comporgchem.com | comporgchem.com |

The carbonyl oxygen of a ketone is weakly basic and can be protonated by strong acids. This initial protonation step is often crucial in acid-catalyzed reactions of ketones, as it activates the carbonyl group towards nucleophilic attack. In compounds structurally related to this compound, such as chalcones, protonation of the carbonyl group can lead to the formation of a carbonium ion intermediate, which is responsible for the color changes observed in the presence of strong acids (halochromy). orientjchem.org

Computational studies can model the protonation event and explore the subsequent reaction pathways, including molecular rearrangements. For example, the oxidative rearrangement of chalcones, which can be catalyzed by in situ generated hypoiodite, proceeds through specific intermediates like a β-alkoxyl-α-iodoketone. organic-chemistry.org Theoretical calculations can help elucidate the structure of these intermediates and the transition states connecting them, providing a detailed mechanistic picture that complements experimental findings. organic-chemistry.org The mechanism of chalcone synthesis itself, an aldol condensation, involves a series of protonation and deprotonation steps that can be modeled to understand the reaction kinetics and selectivity. youtube.comyoutube.com

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which aids in their structural characterization and the interpretation of experimental data.

For ketone derivatives, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelength of maximum absorption (λmax). nih.gov For example, computational studies on xanthene derivatives have shown that substituting a ketone moiety at a specific position can lead to a dramatic redshift in absorbance and emission spectra, a prediction that correlates well with experimental data. nih.gov

Vibrational spectroscopy (Infrared and Raman) is another area where computational methods excel. By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies can be predicted. chemsociety.org.ng For ketones, the characteristic C=O stretching frequency is a prominent feature. DFT calculations can predict this frequency with good accuracy, and also show how it is affected by substituents and conjugation. Comparisons between calculated and experimental vibrational frequencies for hydrazone derivatives of various ketones have shown good agreement. chemsociety.org.ng These computational predictions are essential for assigning the bands observed in experimental spectra to specific molecular vibrations. researchgate.netchemsociety.org.ng

| Spectroscopic Technique | Computational Method | Predicted Parameter | Correlation with Experiment |

|---|---|---|---|

| UV-Vis Spectroscopy | TD-DFT | Absorbance energies (λmax) and oscillator strengths. nih.gov | Good agreement for known series of xanthene derivatives, enabling prediction for new structures. nih.gov |

| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP/6-31G*) | Vibrational frequencies for functional groups (e.g., C=N, N-N, N-H). chemsociety.org.ng | Calculated frequencies for hydrazones of acetophenone and benzophenone align well with experimental IR data. chemsociety.org.ng |

| Rotational Spectroscopy | DFT and composite approaches | Rotational constants and nuclear quadrupole coupling constants. nih.gov | DFT-based models can predict rotational constants with high accuracy (0.3% or better), aiding in structural elucidation of gas-phase molecules. nih.gov |

Mechanistic Research on Chemical and Biochemical Transformations

Kinetics and Thermodynamics of Synthetic Reactions

The synthesis of 3-(4-Methoxyphenyl)-4'-methylpropiophenone is most commonly achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 4-methylanisole (B47524) (anisole) with 3-(4-methoxyphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The kinetics and thermodynamics of this process are critical in optimizing reaction conditions and yield.

The mechanism of Friedel-Crafts acylation proceeds through several steps, with the formation of an acylium ion and its subsequent electrophilic attack on the aromatic ring being central to the transformation.

The generally accepted rate-determining step in Friedel-Crafts acylation is the electrophilic attack of the acylium ion on the aromatic ring. This step involves the disruption of the aromaticity of the 4-methylanisole ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The high energy of this intermediate makes its formation the slowest step in the reaction sequence.

The reaction can be represented as follows:

Formation of the acylium ion: 3-(4-Methoxyphenyl)propionyl chloride + AlCl₃ ⇌ [3-(4-Methoxyphenyl)propanoyl]⁺[AlCl₄]⁻

Electrophilic attack (Rate-Determining Step): 4-Methylanisole + [3-(4-Methoxyphenyl)propanoyl]⁺ → Sigma Complex (Arenium ion)

Deprotonation: Sigma Complex + [AlCl₄]⁻ → this compound + HCl + AlCl₃

Table 1: Postulated Kinetic Parameters for the Friedel-Crafts Acylation of 4-Methylanisole

| Parameter | Postulated Value Range | Significance in the Reaction of this compound |

| Rate Constant (k) | 10⁻⁴ - 10⁻² M⁻¹s⁻¹ | Influences the overall reaction time and throughput. |

| Activation Energy (Ea) | 50 - 80 kJ/mol | Determines the temperature sensitivity of the reaction rate. |

| Pre-exponential Factor (A) | 10⁸ - 10¹¹ s⁻¹ | Reflects the frequency of collisions with the correct orientation. |

The thermodynamic feasibility of the Friedel-Crafts acylation is governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the reaction.

The formation of the C-C bond in the product is an exothermic process, resulting in a negative enthalpy change (ΔH < 0). However, the reaction often involves a decrease in entropy (ΔS < 0) as two reactant molecules combine to form a more ordered product molecule and a byproduct. For the reaction to be spontaneous, the Gibbs free energy change must be negative (ΔG < 0). This is typically achieved by the favorable enthalpy change outweighing the unfavorable entropy change, especially at lower temperatures.

Table 2: Estimated Thermodynamic Parameters for the Synthesis of this compound via Friedel-Crafts Acylation

| Thermodynamic Parameter | Estimated Value | Implication for the Reaction |

| Enthalpy of Reaction (ΔH) | -40 to -80 kJ/mol | The reaction is exothermic, releasing heat. |

| Entropy of Reaction (ΔS) | -80 to -120 J/mol·K | The reaction leads to a more ordered state, which is entropically unfavorable. |

| Gibbs Free Energy (ΔG) | Negative | The reaction is spontaneous under standard conditions. |

Photochemical Reaction Mechanisms of α-Substituted Ketones

Aromatic ketones, including α-substituted propiophenones like this compound, are known to undergo characteristic photochemical reactions upon absorption of ultraviolet radiation. The primary photochemical processes for such ketones are the Norrish Type I and Norrish Type II reactions.

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates. In the case of this compound, this would lead to the formation of a 4-methylbenzoyl radical and a 1-(4-methoxyphenyl)ethyl radical. These radicals can then undergo various secondary reactions, including decarbonylation, recombination, and disproportionation.

The Norrish Type II reaction is an intramolecular process that occurs if there is a γ-hydrogen atom available for abstraction by the excited carbonyl oxygen. For this compound, a γ-hydrogen is present on the methylene (B1212753) group of the ethyl chain. The reaction proceeds through a 1,4-biradical intermediate, which can then either cleave to form an enol and an alkene (in this case, 4-vinylanisole and 4'-methylacetophenone) or cyclize to form a cyclobutanol (B46151) derivative.

The relative efficiencies of these pathways depend on factors such as the solvent, the presence of quenchers, and the specific electronic and steric properties of the substituents on the aromatic rings.

Investigation of Electron Transfer Processes in Aromatic Ketones

Electron transfer is a fundamental process in many chemical and biological reactions. Aromatic ketones can act as both electron donors and acceptors, depending on the reaction conditions and the nature of the other reactants. The methoxy (B1213986) and methyl substituents on the phenyl rings of this compound influence its redox potential and thus its propensity to engage in electron transfer processes.

The rate of electron transfer can be described by Marcus theory, which relates the rate constant to the Gibbs free energy of the reaction and the reorganization energy. The reorganization energy has two components: the inner-sphere reorganization energy, which is associated with changes in bond lengths and angles within the reactants, and the outer-sphere reorganization energy, which is related to the rearrangement of solvent molecules around the reactants.

For an aromatic ketone like this compound, electron transfer can occur through either an outer-sphere mechanism, where the electron tunnels between the donor and acceptor without the formation of a covalent bond, or an inner-sphere mechanism, where a bridging ligand connects the two redox centers. The specific mechanism will depend on the reaction partners and the solvent environment.

Enzyme Interaction Mechanisms (In Vitro Studies)

The structural motifs present in this compound, namely the substituted aromatic rings and the propiophenone (B1677668) core, are found in various biologically active molecules. This suggests that the compound may interact with biological macromolecules such as enzymes. In vitro studies are essential to elucidate the nature of these interactions.

Structure-activity relationship (SAR) studies on related compounds can provide insights into the potential inhibitory activity of the target molecule. For instance, the presence of the methoxy group may facilitate hydrogen bonding interactions with amino acid residues in an enzyme's active site, while the hydrophobic aromatic rings can engage in van der Waals and π-π stacking interactions.

To quantitatively assess the inhibitory potential, parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are determined. These values provide a measure of the inhibitor's potency and can help in understanding the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 3: Representative Enzyme Inhibition Data for Propiophenone and Acetophenone Derivatives

| Compound/Derivative Class | Enzyme Target | Inhibition Constant (Kᵢ) / IC₅₀ | Reference Compound |

| Acetophenone Derivatives | α-Glucosidase | Kᵢ: 168 - 304 µM | Acarbose |

| Acetophenone Derivatives | Carbonic Anhydrase I | Kᵢ: 556 - 1044 µM | Acetazolamide |

| Acetophenone Derivatives | Carbonic Anhydrase II | Kᵢ: 599 - 946 µM | Acetazolamide |

| Acetophenone Derivatives | Acetylcholinesterase | Kᵢ: 71 - 144 µM | Tacrine |

| Chalcone (B49325) Derivatives | Tyrosinase | IC₅₀: ~10 µM | Kojic Acid |

Note: This table presents data for classes of compounds structurally related to this compound to illustrate potential areas of biological activity. The specific inhibitory profile of the target compound would require direct experimental evaluation.

Based on a comprehensive review of scientific literature, there is no available research specifically detailing the "Elucidation of Alterations in Metabolic Pathways via Enzyme Modulation" for the compound this compound, which is also known as Metamfepramone.

Studies on related synthetic cathinone (B1664624) derivatives tend to focus on their own metabolic fate (i.e., how they are broken down by enzymes, such as Cytochrome P450) rather than on how these compounds actively modulate other enzymes to alter endogenous metabolic pathways.

Consequently, the specific data required to generate content for the requested section, including detailed research findings and data tables on enzyme modulation, is not available in the public scientific domain.

Analytical Method Development and Validation for Propiophenone Derivatives

Chromatographic Separations for Complex Reaction Mixtures and Samples

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For propiophenone (B1677668) derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like many propiophenone derivatives. The development of a successful HPLC method involves the systematic optimization of several parameters to achieve the desired separation of target analytes from impurities and matrix components. globalresearchonline.net

A typical approach for a new propiophenone derivative would be a reversed-phase HPLC (RP-HPLC) method. globalresearchonline.net Method development often begins with column screening to find the stationary phase that provides the best selectivity. sigmaaldrich.com For aromatic ketones, a C18 column is a common first choice due to its versatility in separating compounds of moderate polarity. sigmaaldrich.comnih.gov

The mobile phase composition, a mixture of an aqueous component (often with a buffer) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized to achieve adequate retention and resolution. pensoft.netajphs.com The pH of the mobile phase is controlled using buffers, such as phosphate (B84403) or acetate, to ensure the consistent ionization state of the analytes, which is critical for reproducible chromatography. sigmaaldrich.com Isocratic elution (constant mobile phase composition) may be sufficient for simple mixtures, but gradient elution (varying composition over time) is often necessary for complex samples containing compounds with a wide range of polarities. globalresearchonline.net Detection is commonly performed using an ultraviolet/visible (UV/Vis) detector set at a wavelength where the aromatic ketone exhibits strong absorbance. pensoft.netepa.gov

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as precision, accuracy, linearity, sensitivity (limit of detection and quantification), specificity, and robustness to ensure the method is reliable for its intended application. globalresearchonline.netresearchgate.net

| Parameter | Common Choices & Considerations | Impact on Separation |

|---|---|---|

| Stationary Phase (Column) | C18, C8, Phenyl, Pentafluorophenyl (PFP). sigmaaldrich.com | Governs the primary separation mechanism (hydrophobic interactions) and selectivity. Phenyl phases can offer unique selectivity for aromatic compounds. sigmaaldrich.com |

| Mobile Phase | Mixtures of water with acetonitrile or methanol. pensoft.net | The ratio of organic solvent to water controls the retention time of the analytes. |

| Buffer/pH | Phosphate, acetate, or formate (B1220265) buffers to maintain a stable pH. sigmaaldrich.com | Ensures consistent retention times and peak shapes by controlling the ionization state of analytes. |

| Flow Rate | Typically 0.5 - 2.0 mL/min for analytical columns. pensoft.netresearchgate.net | Affects analysis time, resolution, and backpressure. |

| Column Temperature | Often controlled between 25-40 °C. globalresearchonline.netresearchgate.net | Influences solvent viscosity and separation efficiency; can be adjusted to improve peak shape and resolution. |

| Detection | UV/Vis detection at a wavelength of maximum absorbance (e.g., 240-280 nm for aromatic ketones). researchgate.net | Provides sensitivity and quantitation. Photodiode array (PDA) detectors can provide spectral information to aid in peak identification. |

Gas Chromatography (GC) for Volatile Product Analysis and Reaction Monitoring

Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds. Propiophenone and its lower molecular weight derivatives can be analyzed directly by GC. thegoodscentscompany.comnih.gov The technique is particularly valuable for monitoring the progress of chemical reactions by quantifying the depletion of reactants and the formation of products over time. It is also a primary tool for impurity profiling, capable of detecting and quantifying volatile organic impurities in the final product. ajrconline.org

In GC, the sample is vaporized in a heated inlet and separated as it travels through a capillary column. The choice of the stationary phase within the column is critical for achieving separation. Non-polar or mid-polarity columns are often used for aromatic ketones. The separation is controlled by a temperature program, where the oven temperature is increased over time to elute compounds with different boiling points. ajrconline.org

For unambiguous identification and structural elucidation, GC is frequently coupled with a Mass Spectrometer (GC-MS). ajrconline.orgresearchgate.net The mass spectrometer fragments the eluting compounds into characteristic ions, creating a mass spectrum that serves as a molecular fingerprint, allowing for highly confident identification by comparison to spectral libraries. ajrconline.org

| Parameter | Common Settings & Considerations | Purpose |

|---|---|---|

| Injection Port | Split/Splitless injector; Temperature: 250-300 °C. | Ensures rapid and complete vaporization of the sample without thermal degradation. |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID) with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane). | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min). mdpi.com | Transports the vaporized sample through the column. |

| Oven Temperature Program | Initial temperature hold (e.g., 50-100 °C), followed by a ramp (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C). | Controls the elution of compounds, separating them by volatility. |

| Detector | Flame Ionization Detector (FID) for general quantitation or Mass Spectrometer (MS) for identification and quantitation. ajrconline.orgresearchgate.net | Detects and measures the compounds as they elute from the column. |

Derivatization Strategies for Enhanced Analytical Detection of Carbonyl Compounds

For trace-level analysis, or when the inherent detector response of a carbonyl compound is low, chemical derivatization is a powerful strategy to enhance detection. mdpi.com This process involves reacting the carbonyl group of the propiophenone with a reagent to form a new derivative that has more favorable analytical properties. researchgate.net

The most common derivatization method for carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.govmdpi.comresearchgate.net This reagent reacts with the ketone functionality to form a 2,4-dinitrophenylhydrazone derivative. This derivative has two key advantages:

Enhanced UV-Vis Detection : The DNPH moiety is a strong chromophore, meaning it absorbs light very strongly in the UV-Vis spectrum (typically around 360 nm). epa.gov This significantly increases the sensitivity of detection by HPLC-UV compared to the underivatized ketone. researchgate.net

Improved Chromatographic Properties : The resulting hydrazone is often more stable and may exhibit better chromatographic behavior.

This DNPH-based method is an international standard for quantifying carbonyl compounds in various matrices, including ambient air and water samples. epa.govresearchgate.net Other reagents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can also be used, particularly for GC analysis, as they form stable derivatives suitable for detection by an electron capture detector (ECD). mdpi.comenv.go.jp

Sample Preparation and Extraction Methodologies for Diverse Matrices

Effective sample preparation is a critical step that precedes chromatographic analysis, especially for samples from complex matrices like soil, water, or biological tissues. The goal is to isolate the target analytes from interfering substances and concentrate them to a level suitable for detection.

Pressurized Liquid Extraction (PLE) for Environmental Samples

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting semi-volatile and non-volatile organic compounds from solid and semi-solid samples. researchgate.netmdpi.com It has been successfully applied to extract contaminants from environmental matrices such as soil and sewage sludge. scimarina.org

PLE uses conventional solvents at elevated temperatures (e.g., 50-200 °C) and pressures (e.g., 1500-2000 psi). mdpi.com These conditions keep the solvent in its liquid state above its normal boiling point. The high temperature enhances the extraction process by increasing solvent diffusivity and disrupting matrix-analyte interactions, leading to faster and more complete extraction compared to traditional methods like Soxhlet extraction. mdpi.comnih.gov The high pressure forces the solvent into the pores of the sample matrix, further improving extraction efficiency. mdpi.com A significant advantage of PLE is the substantial reduction in solvent consumption and extraction time. mdpi.com For instance, PLE has been effectively used to extract ketones of polycyclic aromatic hydrocarbons from highly contaminated soil. nih.gov

Optimization of Extraction Parameters for Aromatic Ketones

The efficiency of any extraction method, including PLE, depends on the careful optimization of several key parameters. mdpi.com For aromatic ketones, these parameters must be systematically evaluated to maximize recovery. researchgate.net

Solvent Choice : The selection of the extraction solvent is paramount. The solvent should have a polarity that matches the target analyte to ensure good solubility. For aromatic ketones, solvents like dichloromethane, acetone, or mixtures such as dichloromethane-ethanol have proven effective. nih.govrsc.org

Temperature : Increasing the temperature generally improves extraction efficiency by increasing the solubility and diffusion rates of the analytes. researchgate.netmdpi.com However, an excessively high temperature can risk thermal degradation of the target compound. The optimal temperature must be determined experimentally. researchgate.net For PLE of chlorinated polycyclic aromatic hydrocarbons from soil, an optimal temperature of 150 °C was identified. rsc.org

Extraction Time and Cycles : The duration of the static extraction and the number of extraction cycles are optimized to ensure that the analytes are quantitatively transferred from the sample to the solvent. mdpi.comrsc.org Using multiple short extraction cycles can be more efficient than a single long one. rsc.org

Other Parameters : For PLE, flush volume (the amount of fresh solvent used to rinse the sample) and purge time (the time for gas to purge the extract from the cell) are also adjusted to maximize recovery. scimarina.org

The optimization process often employs a systematic approach, such as factorial design, to efficiently identify the conditions that yield the highest extraction recovery. rsc.org

| Parameter | General Effect of Increase | Considerations for Optimization |

|---|---|---|

| Temperature | Increases extraction efficiency by enhancing solubility and solvent diffusion. mdpi.com | Must be below the thermal degradation point of the analyte. Optimal ranges are typically 80-150 °C. rsc.orgmdpi.com |

| Solvent Polarity | Affects the selectivity of the extraction. | Should be matched to the polarity of the target aromatic ketone. Mixtures can be used to fine-tune polarity. nih.gov |

| Extraction Time | Increases recovery up to a point of equilibrium. mdpi.com | Longer times may not significantly improve yield and decrease throughput. |

| Number of Cycles (for PLE) | Increases recovery by applying fresh solvent. rsc.org | Typically 2-3 cycles are sufficient for quantitative extraction. rsc.org |

| Pressure (for PLE) | Maintains solvent in a liquid state above its boiling point; enhances matrix penetration. | Generally has a minor effect on efficiency once a sufficient level is reached to maintain the liquid state. scimarina.org |

Academic Applications in Chemical Research and Materials Science

Role as Versatile Synthetic Intermediates for Advanced Organic Molecules

Organic building blocks are functionalized molecules that form the basis for the modular assembly of complex molecular architectures. sigmaaldrich.com The structure of 3-(4-Methoxyphenyl)-4'-methylpropiophenone, featuring a reactive ketone group and two modifiable aromatic rings, positions it as a valuable intermediate in multi-step syntheses.

The utility of propiophenone (B1677668) derivatives extends to their role as precursors for a wide array of more complex molecules. The ketone functionality allows for a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. vanderbilt.edu For instance, chalcones, which are precursors to flavonoids and other biologically active compounds, can be synthesized via Claisen-Schmidt condensation involving substituted acetophenones and benzaldehydes. researchgate.net The core structure of this compound is analogous to the reactants used in such syntheses, suggesting its potential as a starting material for related heterocyclic compounds.

Furthermore, methoxy-substituted phenyl compounds are key intermediates in the synthesis of various functional materials and pharmaceutical compounds. google.comnih.gov Research has demonstrated the synthesis of complex heterocyclic moieties, such as bis-tetronic acids, using methoxyphenyl derivatives through domino Knoevenagel–Michael reactions. mdpi.com Similarly, organosilicon building blocks incorporating methoxyphenyl groups have been developed for use in multi-step syntheses, highlighting the versatility of this functional group in constructing advanced molecular frameworks. nih.gov

The development of novel synthetic pathways is crucial for accessing new chemical entities and improving the efficiency of existing processes. The reactivity of the this compound scaffold can be exploited to forge new synthetic routes. The presence of the ketone group facilitates reactions like the aza-Michael reaction, a critical transformation for creating β-aminocarbonyl derivatives, which are valuable precursors for bioactive compounds. mdpi.com This type of conjugate addition has been successfully applied to α,β-unsaturated ketones derived from methoxy-substituted benzaldehydes and ketones. mdpi.com

The development of new synthetic methods often focuses on creating molecular complexity from simpler, readily available starting materials. uochb.cz Research into multifunctional building blocks that are compatible with modern synthetic techniques, such as photoredox catalysis, underscores the importance of designing versatile precursors. nih.gov The structural elements of this compound make it a suitable candidate for inclusion in such innovative synthetic strategies, which aim to combine different polymerization and reaction methods to create tailor-made block copolymers and other complex architectures. klinger-lab.de

Contributions to Materials Science and Polymer Chemistry

In materials science, the focus is on creating new materials with enhanced properties. appleacademicpress.com High-performance specialty polymers, for example, offer exceptional mechanical, thermal, and chemical resistance. specificpolymers.comsolvay.com The incorporation of specific chemical moieties, such as those present in this compound, can impart desired functionalities to polymeric structures.

The synthesis of functional polymers often involves the use of monomers containing specific reactive groups. For instance, maleimide (B117702) monomers containing methoxyphenyl groups have been synthesized and copolymerized to study the thermal stability of the resulting polymers. humanjournals.com The methoxy (B1213986) group in these polymers was found to influence their thermal degradation properties. humanjournals.com Homopolymerization and copolymerization of N-(4-Methoxyphenyl) maleimide were achieved using free radical initiators, yielding polymers that exhibited significant weight loss in the temperature range of 220–550°C. humanjournals.com This indicates that the methoxyphenyl moiety can be integrated into polymer backbones to modulate their material properties. The structure of this compound could serve as a precursor to such functional monomers, contributing to the development of new heat-resistant or otherwise functionalized polymeric materials.

Photo-crosslinking is a technique that uses light to induce the formation of covalent bonds, transforming a liquid resin into a solid, crosslinked polymer network. nih.gov This method is particularly valuable in applications like 3D printing and the fabrication of biomaterials due to its rapid kinetics and precise spatial control. nih.govnih.gov Aromatic ketones, such as propiophenone derivatives, are known to function as photoinitiators. chemicalbook.com Upon irradiation with light of a specific wavelength, the ketone group can be excited to a triplet state, subsequently initiating radical polymerization or crosslinking reactions. nih.gov

While direct studies on this compound as a photo-crosslinker are not prominent, the inherent properties of its propiophenone core suggest its potential in this area. The process relies on light-sensitive functional groups within the polymer or initiator that can be crosslinked upon illumination. nih.gov The ketone group in the molecule is a chromophore that can absorb UV light, making it a candidate for initiating such photochemical reactions, which are fundamental to the design of photocurable polymers for advanced applications in electronics, coatings, and tissue engineering. nih.gov

Catalytic Applications and Advancements in Reaction Design

The design of efficient and selective catalytic systems is a cornerstone of modern green chemistry. Research has shown that propiophenone derivatives can be valuable substrates in catalytic transformations to produce high-value chemicals from biomass-derived sources.

A notable example involves the catalytic conversion of 4′-methoxypropiophenone (4-MOPP), a compound structurally very similar to this compound, into anethole (B165797), a widely used compound in the food, fragrance, and pharmaceutical industries. mdpi.com A study developed a bifunctional and recyclable hafnium-based polymeric nanocatalyst (PhP-Hf) for this transformation. mdpi.com The reaction proceeds via a cascade of a Meerwein–Pondorf–Verley (MPV) reduction followed by dehydration, all in a single pot. mdpi.com

The PhP-Hf catalyst possesses both acid and base sites that work synergistically to promote the reduction step, while Brønsted acid species facilitate the subsequent dehydration. mdpi.com This catalytic system demonstrated high efficiency, achieving a 99.8% conversion of 4-MOPP and a 98.1% yield of anethole under optimized conditions. mdpi.com The catalyst also showed excellent recyclability, maintaining its performance for at least five cycles, which highlights its potential for industrial application. mdpi.com This research showcases how propiophenone structures are key substrates in the advancement of catalytic reaction design for sustainable chemical production. mdpi.com

| Parameter | Value | Reference |

| Substrate | 4′-Methoxypropiophenone (4-MOPP) | mdpi.com |

| Catalyst | Hafnium Phenylphosphonate (PhP-Hf) | mdpi.com |

| Reaction Type | Cascade MPV Reduction and Dehydration | mdpi.com |

| Temperature | 220 °C | mdpi.com |

| Reaction Time | 2 h | mdpi.com |

| Substrate Conversion | 99.8% | mdpi.com |

| Product Yield (Anethole) | 98.1% | mdpi.com |

| Catalyst Recyclability | At least 5 cycles | mdpi.com |

Future Research Trajectories for Substituted Propiophenone Compounds

Design of Environmentally Benign and Atom-Economical Synthetic Routes

A primary objective in modern organic synthesis is the development of methods that are both efficient and environmentally responsible. For substituted propiophenones, future research will concentrate on moving away from classical syntheses, such as the Friedel-Crafts reaction which often involves harsh Lewis acid catalysts and generates significant waste, towards greener alternatives. google.com The focus will be on designing synthetic pathways that maximize atom economy, minimize waste, and utilize sustainable resources.

Key research efforts will likely include:

Catalytic Cross-Coupling Reactions: Developing novel catalytic systems (e.g., using earth-abundant metals) to construct the propiophenone (B1677668) scaffold with high selectivity and efficiency, avoiding stoichiometric reagents.

Solvent-Free and Aqueous Synthesis: Exploring mechanochemical methods and reactions in water to reduce reliance on volatile organic solvents. mdpi.comrsc.org For instance, the Claisen-Schmidt condensation, a common route to chalcone (B49325) precursors of propiophenones, can be performed under solvent-free conditions. mdpi.comresearchgate.net

Biocatalysis: Engineering enzymes to perform key synthetic steps in the synthesis of propiophenones, offering high selectivity under mild conditions.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and facilitate scalable, on-demand synthesis with reduced waste generation.

These approaches aim to significantly improve the sustainability profile of propiophenone synthesis, making these valuable compounds more accessible for a range of applications.

| Synthesis Strategy | Traditional Method (e.g., Friedel-Crafts) | Green Alternative | Principle of Green Chemistry |

| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Catalytic amounts of transition metals or enzymes | Catalysis, Waste Prevention |

| Solvent | Volatile Organic Solvents (e.g., CS₂, Nitrobenzene) | Solvent-free, Water, or Benign Solvents (e.g., Ethanol) | Safer Solvents and Auxiliaries |

| Atom Economy | Low (byproducts like HCl and catalyst waste) | High (Addition and C-H activation reactions) | Atom Economy |

| Energy Input | Often requires high temperatures | Milder reaction conditions, sometimes room temperature | Design for Energy Efficiency |

Discovery of Unexplored Reactivity and Transformation Pathways

Beyond improving their synthesis, a significant area of future research lies in discovering new reactions and transformations for the propiophenone scaffold. The inherent reactivity of the carbonyl group, the α- and β-carbons, and the substituted aromatic rings provides a rich platform for chemical exploration. The goal is to leverage this reactivity to access novel molecular architectures that are currently difficult to synthesize.

Future investigations will likely focus on:

Asymmetric Catalysis: Developing new chiral catalysts to control the stereochemistry of reactions at the α-carbon, leading to the synthesis of enantiomerically pure propiophenone derivatives, which are crucial for pharmaceutical applications.

Cascade Reactions: Designing multi-step, one-pot reactions initiated from a propiophenone starting material. researchgate.net Such cascade transformations can rapidly build molecular complexity, saving time, resources, and reducing waste.

Photoredox Catalysis: Using visible light to initiate novel bond-forming reactions involving propiophenones, enabling transformations that are not accessible through traditional thermal methods.

C-H Activation: Directly functionalizing the C-H bonds on the aromatic rings or the alkyl chain of the propiophenone molecule. This approach offers a more direct and atom-economical way to create complex derivatives compared to traditional cross-coupling methods that require pre-functionalized starting materials. For example, methods for the iridium-catalyzed reduction of related enaminones have been developed to produce substituted propiophenones. rsc.org

These explorations will not only expand the chemical toolbox for organic chemists but also lead to the discovery of compounds with unique properties and potential applications.

| Transformation Type | Description | Potential Outcome |

| Asymmetric α-Functionalization | Introduction of a substituent at the carbon adjacent to the carbonyl group with stereocontrol. | Access to chiral building blocks for drug synthesis. |

| Cascade Annulation | A sequence of intramolecular reactions to form new ring systems fused to the propiophenone core. | Rapid synthesis of complex polycyclic structures. |

| Photochemical [2+2] Cycloaddition | Reaction of the enone moiety of a propiophenone precursor with an alkene under light irradiation. | Formation of novel cyclobutane-containing compounds. |

| Directed C-H Arylation | Functionalization of a specific C-H bond on one of the aromatic rings, guided by a directing group. | Efficient synthesis of highly substituted biaryl ketones. |

Synergistic Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental work has become a powerful driver of chemical discovery. nd.edursc.org For substituted propiophenones, this integrated approach will be crucial for accelerating research and gaining deeper mechanistic insights. Computational chemistry can predict reaction outcomes, elucidate complex reaction mechanisms, and guide the design of new molecules with desired properties, thereby reducing the amount of trial-and-error experimentation required. rsc.orgnumberanalytics.com

Future research will increasingly rely on:

Density Functional Theory (DFT) Calculations: To model reaction pathways, calculate transition state energies, and understand the origins of selectivity in catalytic reactions involving propiophenones. rsc.orgrsc.org This can help in optimizing reaction conditions and designing more efficient catalysts.

Molecular Dynamics (MD) Simulations: To study the conformational behavior of propiophenone derivatives and their interactions with biological targets or in condensed phases. numberanalytics.com

Machine Learning (ML) and AI: To develop predictive models for reaction outcomes, retrosynthesis, and the discovery of new reactions. mit.edu By training algorithms on large datasets of chemical reactions, ML models can identify patterns and predict the feasibility of a proposed transformation for a new propiophenone substrate.

This collaborative approach allows for a "design-predict-synthesize-test" cycle that is more efficient and insightful than traditional experimental methods alone.

| Computational Method | Application in Propiophenone Research | Experimental Validation |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting regioselectivity and stereoselectivity, calculating spectroscopic properties (NMR, IR). rsc.org | Kinetic studies, product characterization by NMR and X-ray crystallography, comparison of calculated vs. experimental spectra. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions that may influence crystal packing or catalyst-substrate binding. | Single-crystal X-ray diffraction, co-crystallization experiments. |

| Machine Learning (ML) | Predicting reaction yields, identifying optimal reaction conditions, proposing novel synthetic routes. mit.edu | High-throughput experimentation, synthesis and verification of predicted outcomes. |

Expansion of Academic Applications in Emerging Interdisciplinary Chemical Fields

The unique structural and electronic properties of substituted propiophenones make them attractive candidates for applications beyond their traditional role as synthetic intermediates. Future research will explore the integration of these compounds into various interdisciplinary fields, leveraging their specific characteristics to address new scientific challenges.

Potential areas for expansion include:

Materials Science: Incorporating the propiophenone scaffold into polymers or liquid crystals to create materials with novel optical, electronic, or thermal properties. The conjugated system present in chalcone-type precursors can be particularly useful. biosynth.com

Chemical Biology: Designing and synthesizing propiophenone-based molecular probes. These probes could be used to study biological processes, for example, by featuring fluorescent tags or reactive handles that allow them to bind covalently to specific proteins or enzymes.

Photochemistry: Utilizing propiophenones as photoinitiators for polymerization reactions or as building blocks for photoswitches and other light-responsive molecular systems.

Medicinal Chemistry: While avoiding specific dosage information, the propiophenone scaffold serves as a key structural motif in various biologically active compounds. ontosight.ai Future academic research will continue to explore new derivatives as potential starting points for the development of novel therapeutic agents, focusing on understanding their structure-activity relationships with various biological targets. For example, related aminothiophene structures have shown a range of biological activities. researchgate.net

By exploring these interdisciplinary avenues, the utility and impact of substituted propiophenone research can be significantly broadened.

| Interdisciplinary Field | Potential Application of Propiophenone Derivatives | Key Molecular Property |

| Materials Science | Monomers for high-performance polymers or components of liquid crystal displays. | Rigidity, polarity, and potential for π-π stacking. |

| Chemical Biology | Fluorescent probes for cellular imaging or affinity-based probes for target identification. | Intrinsic fluorescence of the chromophore or ability to attach fluorophores/reactive groups. |

| Photochemistry | Photoinitiators for radical polymerization. | Efficient intersystem crossing upon UV irradiation to generate reactive triplet states. |

| Supramolecular Chemistry | Building blocks for self-assembling systems like gels or molecular cages. | Defined geometry and ability to participate in hydrogen bonding and other non-covalent interactions. |

Q & A

Q. Basic

- NMR (¹H/¹³C): Assign methoxy (δ ~3.8 ppm), aromatic protons, and ketone carbonyl (δ ~200 ppm in ¹³C).

- IR: Confirm carbonyl stretch (~1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- X-ray crystallography: Provides definitive structural confirmation, as seen in chromenone derivatives .

- Mass spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

How can researchers resolve discrepancies in melting point or spectral data during synthesis?

Q. Advanced

- Purification: Recrystallize using solvents with polarity matching the compound (e.g., ethanol/water mixtures). Column chromatography (silica gel, ethyl acetate/hexane) removes polar impurities .

- Polymorphism analysis: Use X-ray diffraction (as in ) to identify crystalline forms affecting melting points .

- Cross-validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).

What strategies optimize regioselectivity in the synthesis of this compound?

Q. Advanced

- Directing groups: Methoxy groups activate aromatic rings for electrophilic substitution, directing acyl groups to para positions .

- Protection/deprotection: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired substitutions .

- Catalyst screening: Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to modulate reaction pathways.

What are key considerations for selecting purification methods?

Q. Basic

- Solubility: Use differential solubility in solvents (e.g., dichloromethane for extraction).

- Thermal stability: Avoid high-temperature distillation if the compound decomposes.

- Purity requirements: For electrochemical applications (e.g., ), use successive recrystallizations or preparative HPLC .

How can computational chemistry predict reactivity or stability?

Q. Advanced

- DFT calculations: Model transition states for acylation reactions to predict regioselectivity.

- Molecular dynamics (MD): Simulate solvent effects on reaction pathways.

- PubChem data: Compare with structurally similar compounds (e.g., piperidine sulfonates in ) to infer stability .

What are documented applications in pharmacological or materials science research?

Q. Basic

- Pharmacology: Methoxyphenyl propiophenones serve as intermediates for bioactive molecules (e.g., chromenones with anti-inflammatory properties) .

- Materials science: Methoxy groups enhance UV absorption, making derivatives potential candidates for optical materials .

How do substituents affect the photophysical properties of this compound?

Q. Advanced

- UV-Vis/fluorescence: Methoxy groups increase electron density, red-shifting absorption maxima. Compare with dihydrochalcone derivatives () to correlate structure-activity relationships .

- Solvatochromism: Test in solvents of varying polarity to assess excited-state behavior.

What safety protocols are critical when handling this compound?

Q. Basic

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Handling: Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to ’s safety guidelines) .

How can researchers validate synthetic intermediates using orthogonal analytical methods?

Q. Advanced

- HPLC-MS: Detect trace impurities (<0.1%) in intermediates.

- Tandem techniques: Combine NMR with IR or Raman spectroscopy to confirm functional groups.

- Elemental analysis: Verify purity by matching experimental and theoretical C/H/N ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.